molecular formula C20H30N6O4 B1331080 Phenylalanyl-prolyl-arginine CAS No. 37553-80-3

Phenylalanyl-prolyl-arginine

Cat. No.: B1331080
CAS No.: 37553-80-3
M. Wt: 418.5 g/mol
InChI Key: NTUPOKHATNSWCY-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity of Phenylalanyl-prolyl-arginine Derivatives

The systematic naming of peptides follows conventions set by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the IUPAC name is (2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid. nih.gov This name precisely describes the stereochemistry and connectivity of all atoms within the molecule.

Derivatives of this compound are often created by modifying the basic tripeptide structure to enhance its properties, such as stability or inhibitory activity. These modifications can include the addition of protecting groups or the alteration of functional groups. For instance, this compound chloromethylketone (PPACK) is a well-known derivative where a chloromethylketone group is attached to the C-terminus of the arginine residue. nih.gov Another example is Butyloxycarbonyl-phenylalanyl-prolyl-arginine (Boc-Phe-Pro-Arg), which has a butyloxycarbonyl (Boc) protecting group at the N-terminus. ontosight.ai

In scientific literature, peptides and their analogs are frequently referred to by abbreviations for convenience. The standard three-letter code for this compound is Phe-Pro-Arg. nih.gov The one-letter code is FPR. nih.gov

Various synonyms and abbreviations are used for its derivatives. For example, D-Phenylalanyl-L-prolyl-L-arginine is often abbreviated as D-Phe-Pro-Arg. nih.gov this compound chloromethylketone is commonly known as PPACK. nih.gov Another analog, this compound nitrile, is also documented. uni.ludrugfuture.com

Common Name/AbbreviationFull Chemical Name
Phe-Pro-ArgThis compound
PPACKThis compound chloromethylketone
Boc-Phe-Pro-ArgButyloxycarbonyl-phenylalanyl-prolyl-arginine
D-Phe-Pro-ArgD-Phenylalanyl-L-prolyl-L-arginine
This compound nitrile(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

The naturally occurring form of most amino acids is the L-isomer. wikipedia.org However, synthetic peptides can incorporate D-amino acids to alter their properties. For example, the use of D-phenylalanine at the N-terminus of this compound has been shown to be a key feature in the design of potent thrombin inhibitors. nih.gov This is because the D-configuration can lead to a more favorable binding conformation within the active site of the target enzyme.

Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone. frontiersin.org It can adopt either a cis or trans conformation about the peptide bond, with the trans form generally being more stable. wou.edu The specific conformation of the proline residue in this compound is crucial for orienting the adjacent amino acid residues for optimal interaction with the enzyme's binding pockets. Research has shown that the relative stereochemistry of substituents on the proline ring can influence the formation of secondary structures like β-sheets. acs.org

The flexibility and conformation of the arginine side chain are also important for its interaction with the enzyme's specificity pocket. The guanidinium (B1211019) group of arginine is positively charged at physiological pH and plays a key role in forming strong ionic interactions with negatively charged residues in the enzyme's active site. mdpi.com

Historical Context of this compound within Peptide Research

The study of peptides has a rich history, with the discovery of their roles as hormones, neurotransmitters, and enzyme inhibitors revolutionizing our understanding of biological processes. bachem.com The specific tripeptide sequence this compound emerged as a subject of significant interest in the context of protease inhibition, particularly concerning the coagulation cascade.

Early research into the substrate specificity of proteases like thrombin revealed a preference for cleavage after an arginine residue. This led to the design of synthetic peptide substrates and inhibitors that mimic the natural cleavage sites. The development of this compound-based inhibitors was a logical progression from this understanding.

A pivotal moment in this area of research was the synthesis and characterization of this compound chloromethylketone (PPACK) as a highly potent and irreversible inhibitor of thrombin. nih.gov This compound and its analogs became invaluable tools for studying the structure and function of thrombin and for investigating the role of thrombin in various physiological and pathological processes. The design of D-Phe-Pro-Arg based thrombin inhibitors marked a significant advancement, leading to compounds with increased selectivity. nih.gov

The synthesis of such peptides has been greatly facilitated by the development of techniques like solid-phase peptide synthesis (SPPS), which allows for the efficient and controlled assembly of amino acids into a desired sequence. ontosight.ai

Overview of the Biochemical Role of this compound as a Peptide Inhibitor

The primary biochemical role of this compound and its derivatives is as a competitive inhibitor of certain serine proteases, with thrombin being the most prominent target. ontosight.ainih.gov Serine proteases are a class of enzymes that cleave peptide bonds in proteins and have a serine residue in their active site that is crucial for catalysis. nih.gov

The inhibitory mechanism of this compound is based on its ability to bind to the active site of the enzyme, mimicking the natural substrate. The three amino acid residues of the peptide fit into specific binding pockets of the enzyme:

Phenylalanine (P3 position): The bulky, hydrophobic side chain of phenylalanine typically interacts with a corresponding hydrophobic pocket on the enzyme surface. wou.edu

Proline (P2 position): The rigid ring structure of proline helps to correctly position the peptide backbone for optimal binding. wou.edu

Arginine (P1 position): The positively charged guanidinium group of the arginine residue is the primary determinant of specificity for enzymes like thrombin. It forms strong electrostatic and hydrogen bond interactions with a negatively charged aspartate residue in the S1 specificity pocket of the enzyme. mdpi.com

Derivatives of this compound, such as PPACK, act as irreversible inhibitors by forming a covalent bond with the active site serine residue of the enzyme. nih.gov Other derivatives may act as reversible competitive inhibitors, binding tightly to the active site but without forming a covalent linkage. The study of these inhibitors has been instrumental in elucidating the molecular basis of protease inhibition. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUPOKHATNSWCY-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for Phenylalanyl Prolyl Arginine and Its Analogs

Strategies for Phenylalanyl-prolyl-arginine Peptide Backbone Synthesis

The construction of the this compound peptide backbone can be achieved through several established synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and the specific characteristics of the amino acid sequence.

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), a classical approach, involves the sequential coupling of amino acids in a homogenous solvent system. nih.govyoutube.com While it can be more labor-intensive and require purification after each step, it offers flexibility for large-scale synthesis. nih.gov The synthesis of a tripeptide like this compound in solution would typically involve the stepwise addition of protected amino acids. For instance, a protected proline residue could be coupled to a protected arginine, followed by purification. The protecting group on the proline's N-terminus would then be removed, and the resulting dipeptide would be coupled with a protected phenylalanine. youtube.com

A key challenge in solution-phase synthesis is the removal of excess reagents and byproducts, which is often accomplished through extraction and crystallization. nih.gov To streamline this process, methods like Group-Assisted Purification (GAP) chemistry have been developed. This strategy avoids traditional chromatography and recrystallization by using a GAP auxiliary group, which simplifies the purification process to simple washing steps. nih.gov

Parameter Description
Reaction Medium Homogenous solvent system
Coupling Stepwise addition of protected amino acids
Purification Extraction, crystallization, or specialized techniques like GAP chemistry
Scalability Generally well-suited for large-scale production

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing peptides like this compound. ontosight.aigoogle.com This technique involves anchoring the C-terminal amino acid (arginine in this case) to a solid support (resin) and then sequentially adding the subsequent amino acids (proline and then phenylalanine). google.comlsu.edu A major advantage of SPPS is that excess reagents and byproducts can be easily removed by washing the resin, which simplifies the purification process and allows for automation. lsu.eduyoutube.com

The synthesis is typically carried out from the C-terminus to the N-terminus. google.com After the complete peptide chain is assembled on the resin, it is cleaved from the solid support and deprotected. lsu.edu The choice of resin and linker is crucial as it determines the conditions under which the final peptide can be cleaved. lsu.edu Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed in SPPS. ontosight.ainih.gov

Parameter Description
Support Insoluble polymer resin
Direction of Synthesis Typically C-terminus to N-terminus
Purification Simple washing of the solid support after each coupling and deprotection step
Automation Readily automated for high-throughput synthesis

Specific Methodologies for Arginine-Containing Peptide Synthesis

The incorporation of arginine into a peptide sequence presents unique challenges due to its strongly basic and nucleophilic guanidinium (B1211019) side chain. biotage.com This side chain requires effective protection during synthesis to prevent side reactions. However, methods have been developed to incorporate arginine with an unprotected or protonated guanidinium group, which can improve the atom economy and reduce impurities. researchgate.netrsc.org

One strategy involves the use of specific coupling reagents, such as a combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), which has been shown to be effective for coupling side-chain free arginine in green solvents. rsc.org Another approach in solid-phase synthesis is to build the guanidine (B92328) group directly on the resin. nih.gov This can be achieved by starting with an ornithine derivative attached to the resin, followed by a series of reactions to form the guanidinium group. nih.gov

Furthermore, care must be taken during the deprotection step, especially when using sulfonyl-based protecting groups for the arginine side chain, to minimize the transfer of byproducts to other amino acids in the peptide, such as phenylalanine. google.com

Challenge Methodology Reference
Guanidinium side chain reactivityUse of side-chain unprotected arginine with specific coupling reagents (e.g., Oxyma Pure/TBEC). rsc.org
Guanidinium side chain reactivityBuilding the guanidine group on the solid support from an ornithine precursor. nih.gov
Deprotection side reactionsMinimizing by-product transfer from sulfonyl-based protecting groups during cleavage. google.com
Steric hindranceDouble coupling or increased coupling times to ensure complete incorporation. biotage.com

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is fundamental to peptide synthesis to ensure that the correct peptide bonds are formed and to prevent unwanted side reactions. ontosight.ai In the synthesis of this compound, protecting groups are required for the α-amino group of each amino acid and the side chain of arginine.

The most common N-terminal protecting groups are Fmoc and Boc. ontosight.aievitachem.com The Fmoc group is base-labile and is typically removed with piperidine, while the Boc group is acid-labile and removed with an acid such as trifluoroacetic acid (TFA). ontosight.aiyoutube.com

The side chain of arginine is typically protected with a sulfonyl-based group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is removed under strongly acidic conditions, often during the final cleavage from the resin. nih.govgoogle.com The choice of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting the others. thieme-connect.de

Amino Acid Functional Group Common Protecting Groups Deprotection Conditions
Phenylalanineα-AminoFmoc, BocBase (e.g., piperidine), Acid (e.g., TFA)
Prolineα-AminoFmoc, BocBase (e.g., piperidine), Acid (e.g., TFA)
Arginineα-AminoFmoc, BocBase (e.g., piperidine), Acid (e.g., TFA)
ArginineGuanidinium Side ChainPbf, TosylStrong Acid (e.g., TFA with scavengers)

Chemical Derivatization of this compound for Functional Enhancement

To enhance the biological activity of this compound, particularly its inhibitory effect on proteases, the peptide can be chemically modified. A common and effective derivatization is the introduction of a chloromethyl ketone group at the C-terminus.

Synthesis of Chloromethyl Ketone Derivatives of this compound (e.g., PPACK)

D-Phenylalanyl-L-prolyl-L-arginyl-chloromethyl ketone (PPACK) is a potent and irreversible inhibitor of thrombin. medchemexpress.comresearchgate.net The synthesis of PPACK involves the derivatization of the C-terminal arginine of the tripeptide. This modification transforms the peptide into a highly specific and effective inhibitor. nih.govresearchgate.net The chloromethyl ketone moiety is an electrophilic group that can form a covalent bond with a key residue in the active site of the target protease, leading to irreversible inhibition. researchgate.net The synthesis of such derivatives is a crucial step in the development of anticoagulant therapies. nih.govkoreamed.org

Compound Chemical Modification Functional Enhancement
PPACKIntroduction of a chloromethyl ketone group at the C-terminus of D-Phe-Pro-ArgIrreversible inhibition of thrombin

Synthesis of Nitrile Derivatives of this compound (e.g., FPR-nitrile)

Nitrile derivatives of this compound, such as FPR-nitrile, are of significant interest due to their role as inhibitors of the Calpain family of proteases. ontosight.ai These proteases are implicated in a variety of cellular functions, including apoptosis and cell motility. ontosight.ai The synthesis of these nitrile derivatives can be achieved through several established chemical methods.

One common approach involves the dehydration of a primary amide. This can be accomplished using various dehydrating agents, with thionyl chloride (SOCl₂) being a frequently used reagent. youtube.comyoutube.com The reaction effectively converts the amide group of the arginine residue into a nitrile. Another method is the SN2 reaction with cyanide, which introduces the nitrile group by nucleophilic substitution. youtube.comyoutube.com

Enzymatic methods also offer a high-yield pathway for nitrile synthesis. For instance, phenylacetaldoxime dehydratase has been utilized for the efficient conversion of aldoximes to nitriles. jst.go.jp While not directly applied to FPR, this enzymatic approach highlights the potential for biocatalytic routes in the synthesis of complex nitrile-containing peptides.

The general synthetic strategy for FPR-nitrile would typically involve the initial synthesis of the tripeptide backbone, this compound, followed by the specific modification of the arginine residue to introduce the nitrile functionality. The synthesis can be performed using solid-phase peptide synthesis (SPPS), where the peptide is built stepwise on a solid support, or through solution-phase methods. ontosight.ai

Key Synthetic Reactions for Nitrile Formation:

Reaction TypeReagentsDescription
Dehydration of AmideSOCl₂, P₂O₅, POCl₃Removes water from a primary amide to form a nitrile. youtube.comyoutube.com
SN2 ReactionCyanide (e.g., NaCN, KCN)Nucleophilic substitution of a suitable leaving group with a cyanide ion. youtube.comyoutube.com
Enzymatic ConversionPhenylacetaldoxime dehydrataseBiocatalytic conversion of aldoximes to nitriles. jst.go.jp

Synthesis of Aldehyde Derivatives of this compound (e.g., D-Phe-Pro-Arg-H)

Aldehyde derivatives of this compound, particularly D-Phe-Pro-Arg-H, are potent and selective inhibitors of thrombin. nih.gov The synthesis of these peptide aldehydes is a crucial aspect of developing anticoagulant therapies. nih.gov

A common synthetic route involves the coupling of a protected D-phenylalanyl-proline dipeptide with an arginine derivative where the carboxyl group is replaced by an aldehyde or a precursor. For instance, the mixed anhydride (B1165640) of Z-D-Phe-Pro-OH can be coupled to H-Arg(NO₂)-CH₂Cl, followed by purification. osti.gov The aldehyde functionality is often protected during the synthesis and deprotected in the final steps.

The stability of these aldehyde derivatives can be a concern, as they may undergo spontaneous inactivation. nih.gov To address this, N-alkyl derivatives such as D-MePhe-Pro-Arg-H have been synthesized, which exhibit comparable activity and enhanced stability. nih.gov The synthesis of such analogs involves the use of N-methylated phenylalanine at the P3 position.

The synthesis of these compounds can be carried out using both solid-phase and solution-phase peptide synthesis techniques. ontosight.ai The choice of protecting groups is critical to ensure the selective deprotection and modification of the C-terminal arginine residue to yield the desired aldehyde.

Notable Aldehyde Derivatives:

CompoundKey FeatureSignificance
D-Phe-Pro-Arg-HFree tripeptide aldehydeHighly active and selective thrombin inhibitor, but prone to inactivation. nih.gov
Boc-D-Phe-Pro-Arg-HN-terminally protectedMore stable than the free peptide but less specific in its inhibitory action. nih.gov
D-MePhe-Pro-Arg-HN-methylated PhenylalanineAs active and selective as D-Phe-Pro-Arg-H but with improved stability. nih.gov

Design and Synthesis of Alpha-Hydroxyacyl-prolyl-arginal Analogs

The design and synthesis of alpha-hydroxyacyl-prolyl-arginal analogs represent a further refinement in the development of stable and orally active thrombin inhibitors. These compounds are analogs of D-Phe-Pro-Arg-H where the alpha-amino group of the Phenylalanine residue is replaced by a hydroxyl group. acs.org

The synthesis of these analogs involves the coupling of an alpha-hydroxy acid with the prolyl-arginal dipeptide. This modification aims to improve the pharmacokinetic properties of the parent compound while retaining high inhibitory potency. The synthesis of these analogs often requires specialized techniques to introduce the alpha-hydroxyacyl moiety and can be achieved through multi-step synthetic sequences.

Proline Editing Techniques for Stereospecifically Modified Proline Residues within this compound

Proline editing is a powerful technique for introducing stereospecific modifications to proline residues within a peptide sequence. nih.govnih.gov This method allows for the synthesis of functionally and structurally diverse peptides, including analogs of this compound.

The core principle of proline editing involves the incorporation of a hydroxyproline (B1673980) (Hyp) residue during standard solid-phase peptide synthesis. nih.gov The hydroxyl group of the Hyp is then selectively modified through a series of chemical reactions to generate a wide range of substituted proline residues with controlled stereochemistry. nih.govnih.gov

This technique provides access to proline derivatives that can be used for various applications, including bioorthogonal conjugation reactions. nih.gov The modifications can include the introduction of different functional groups, which can influence the conformation and biological activity of the peptide.

Proline Editing Workflow:

Incorporation: Fmoc-hydroxyproline (4R-Hyp) is incorporated into the peptide chain during solid-phase synthesis. nih.govnih.gov

Protection and Synthesis: The Hyp hydroxyl group is protected, and the rest of the peptide is synthesized. nih.govnih.gov

Deprotection and Modification: The protecting group on the Hyp is orthogonally removed, and the hydroxyl group is selectively modified to generate the desired substituted proline residue. nih.govnih.gov

This approach has been used to create a vast library of proline analogs, demonstrating its versatility and importance in peptide chemistry. nih.govnih.gov

Purification and Analytical Characterization Techniques for Synthetic this compound Compounds

The purification and analytical characterization of synthetic this compound compounds are essential steps to ensure the identity, purity, and quality of the final product. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Purification Techniques:

Crude synthetic peptides are often purified using a multi-step chromatographic process. phenomenex.com High-performance liquid chromatography (HPLC) is a cornerstone technique for peptide purification. ontosight.ai Reversed-phase HPLC (RP-HPLC) is particularly common, where the separation is based on the hydrophobicity of the peptide. Different mobile phases and stationary phases can be used to optimize the separation. phenomenex.com Ion-exchange chromatography can also be employed, especially for charged peptides like those containing arginine. asm.org

Analytical Characterization Techniques:

Once purified, the identity and purity of the this compound compounds are confirmed using a combination of analytical methods:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. phenomenex.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including the stereochemistry of the amino acid residues. nih.govnih.gov

Amino Acid Analysis: Determines the amino acid composition of the peptide.

These techniques, used in concert, provide a comprehensive characterization of the synthetic peptide, ensuring that it meets the required specifications for its intended application.

Molecular Structure and Conformational Analysis of Phenylalanyl Prolyl Arginine

Primary Amino Acid Sequence and Compositional Analysis of Phenylalanyl-prolyl-arginine

The primary structure of a peptide is defined by the sequence of its constituent amino acids. In this compound, the sequence is Phenylalanine at the N-terminus, followed by Proline, and Arginine at the C-terminus. ontosight.ai This can be represented using the three-letter or one-letter codes for the amino acids: Phe-Pro-Arg or F-P-R. wikipedia.org

The composition of this tripeptide is detailed in the table below:

Amino AcidThree-Letter CodeOne-Letter CodeMolecular FormulaKey Properties of Side Chain
PhenylalaninePheFC₉H₁₁NO₂Aromatic, Nonpolar khanacademy.org
ProlineProPC₅H₉NO₂Cyclic, Nonpolar khanacademy.org
ArginineArgRC₆H₁₄N₄O₂Positively charged, Basic wikipedia.org

Structural Features of the this compound Peptide Backbone and Side Chains

The peptide backbone of this compound consists of a repeating sequence of N-Cα-C atoms. The peptide bonds linking the amino acids are formed between the carboxyl group of one amino acid and the amino group of the next.

The side chains of the constituent amino acids impart unique properties to the peptide:

Phenylalanine: Possesses a large, hydrophobic benzyl (B1604629) side chain. This aromatic ring can participate in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and protein folding. mdpi.com

Proline: Features a unique cyclic structure where its side chain forms a pyrrolidine (B122466) ring with the backbone amino group. This rigid structure restricts the conformational flexibility of the peptide backbone, often inducing turns or kinks in the peptide chain. acs.org

Arginine: Contains a guanidinium (B1211019) group at the end of its side chain, which is positively charged at physiological pH. This allows for the formation of strong electrostatic interactions, such as salt bridges, with negatively charged residues or molecules. uobaghdad.edu.iq

Conformational Studies and Stereochemical Characterization of this compound

Computational modeling and spectroscopic techniques are employed to study the conformational landscape of peptides like this compound. These studies reveal that the peptide can adopt various conformations in solution, with the relative orientation of the Phenylalanine and Arginine side chains being a key determinant of its biological activity. The guanidinium group of arginine can form intramolecular hydrogen bonds with the peptide backbone, further stabilizing certain conformations. nih.govresearchgate.net

Naturally occurring amino acids in proteins are typically in the L-configuration. biopharmaspec.com However, the synthesis of peptides with D-amino acids (the enantiomers of L-amino acids) is a common strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. biopharmaspec.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For this compound and its analogs, these studies are crucial for understanding their mechanism of action and for designing more potent and selective molecules.

Research has shown that modifications at each position of the this compound sequence can significantly impact its activity. For example, in studies of related peptides, the aromaticity of the phenylalanine residue is often found to be important for receptor binding. mdpi.com The proline residue provides structural rigidity, and replacing it can lead to a loss of the specific conformation required for activity. acs.org The positively charged arginine residue is frequently involved in key electrostatic interactions with the target protein. researchgate.net

Analogs of this compound have been synthesized to probe these interactions. These can include:

Substitution of amino acids: Replacing one or more amino acids with other natural or non-canonical amino acids to explore the importance of side chain properties like size, charge, and hydrophobicity. nih.gov

Modification of the peptide backbone: Introducing changes to the amide bonds to increase stability or alter conformation. rsc.org

N- and C-terminal modifications: Adding protecting groups or other chemical moieties to the ends of the peptide. For instance, Butyloxycarbonyl-phenylalanyl-prolyl-arginine (Boc-Phe-Pro-Arg) is a synthetic analog where the N-terminus is protected by a Boc group. ontosight.ai Another example is this compound nitrile, where the C-terminal carboxyl group is replaced with a nitrile group. uni.lu

These studies have revealed that even subtle changes to the structure of this compound can have a profound effect on its biological activity, highlighting the intricate relationship between the peptide's conformation and its function. nih.gov

Enzymatic and Biochemical Interaction Studies of Phenylalanyl Prolyl Arginine

Protease Inhibition Mechanisms of Phenylalanyl-prolyl-arginine Derivatives

The inhibitory activity of this compound derivatives extends to a range of proteases, with the mechanism of inhibition being largely dependent on the chemical nature of the derivative.

Thrombin Inhibition Kinetics and Specificity by this compound Compounds

Derivatives of this compound are potent and specific inhibitors of thrombin, a key serine protease in the blood coagulation cascade. One of the most extensively studied compounds is D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK). This synthetic peptide derivative is a selective and irreversible inhibitor of thrombin. nih.gov It demonstrates high affinity for the active site of thrombin, with a reported inhibition constant (Ki) of 0.24 nM. nih.gov The mechanism of inhibition involves the simultaneous blocking of platelet activation and fibrin (B1330869) formation. nih.gov Another synthetic derivative, D-phenylalanyl-L-prolyl-L-arginine nitrile, also functions as a thrombin inhibitor. nih.gov

Inhibition of Thrombin by this compound Derivatives
CompoundTarget EnzymeInhibition Constant (Ki)Mechanism of Action
D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK)Thrombin0.24 nMIrreversible inhibition of platelet activation and fibrin formation
D-phenylalanyl-L-prolyl-L-arginine nitrileThrombinData not availableSynthetic thrombin inhibitor

Calpain Inhibition Mechanisms and Specificity by this compound Nitrile

There is currently no scientific literature available that specifically describes the inhibition of calpain by this compound nitrile.

Broader Serine Protease Inhibition Profiles of this compound Derivatives

The inhibitory spectrum of this compound derivatives is not limited to thrombin. Studies on synthetic homologues of the bovine trypsin-kallikrein inhibitor (Kunitz) have shown that the nature of the amino acid at the P1 position significantly influences the inhibitory properties against other serine proteases like trypsin, plasmin, and kallikrein. nih.gov When the P1 residue is arginine, the inhibitor is effective against trypsin, plasmin, and kallikrein. nih.gov However, replacement of the P1 residue with phenylalanine or tryptophan leads to weak inhibition of trypsin and even weaker inhibition of kallikrein, while demonstrating excellent inhibition of chymotrypsin. nih.gov

Inhibitory Properties of Bovine Trypsin-Kallikrein Inhibitor (Kunitz) Homologues
P1 ResidueTrypsin InhibitionPlasmin InhibitionKallikrein InhibitionChymotrypsin Inhibition
ArginineGoodGoodGood (slightly more effective than Lysine)Data not available
PhenylalanineWeakNo inhibitionWeaker than Arginine homologueExcellent
TryptophanWeakNo inhibitionWeaker than Arginine homologueExcellent

Comparative Analysis of Irreversible versus Reversible Inhibition Kinetics

The kinetics of enzyme inhibition by this compound derivatives can be either irreversible or reversible, a distinction largely determined by the reactive group attached to the peptide. D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) is a classic example of an irreversible inhibitor. nih.gov The chloromethyl ketone moiety forms a stable covalent bond with the active site of the target enzyme, leading to permanent inactivation. nih.gov In contrast, other peptide-based inhibitors that lack such a reactive group typically exhibit reversible inhibition. These reversible inhibitors bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com The strength of these interactions determines the binding affinity and the duration of inhibition. Molecular dynamics simulations have shown that irreversible inhibitors tend to bind more strongly and are more difficult to dissociate from the enzyme compared to reversible inhibitors. mdpi.com

Active Site Binding Dynamics of this compound

The interaction between this compound derivatives and the active site of proteases is a critical determinant of their inhibitory potency and specificity.

Covalent Bond Formation with Enzyme Active Sites by Chloromethyl Ketone Analogs

The chloromethyl ketone analog of this compound, PPACK, exemplifies the mechanism of covalent inactivation of serine proteases. Upon binding to the active site of thrombin, the chloromethyl ketone group acts as an alkylating agent, forming a covalent bond with a key histidine residue in the enzyme's catalytic triad. nih.gov This irreversible modification of the active site renders the enzyme catalytically inactive. The high specificity of PPACK for thrombin is attributed to the recognition of the this compound sequence by the enzyme's binding pockets. nih.gov

Subsite Specificity and Recognition, focusing on S-1 Arginine Subsite Interactions

The specificity of serine proteases is largely determined by the interaction between the amino acid residues of a substrate or inhibitor and the corresponding binding pockets (subsites) of the enzyme. For peptides like this compound, the C-terminal arginine residue (designated as the P1 residue) is of paramount importance for recognition by a specific class of serine proteases, such as thrombin, trypsin, and Factor XIIa. These enzymes are characterized by a deep, negatively charged S1 binding pocket designed to accommodate basic amino acid side chains. ebi.ac.uk

The S1 subsite of these proteases contains a key aspartic acid residue (Asp189 in thrombin) at its base, which carries a negative charge at physiological pH. nih.gov This feature allows for a strong, specific electrostatic interaction, or salt bridge, with the positively charged guanidinium (B1211019) group of the arginine side chain of this compound. This interaction anchors the peptide into the active site in the correct orientation for catalysis or, in the case of an inhibitor, for stable binding. The X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin confirms that the arginine side chain extends deep into the S1 pocket, with the guanidinium group forming this critical interaction with Asp189. dntb.gov.ua This precise molecular recognition at the S1 subsite is the primary determinant of the high affinity and specificity that this compound and its derivatives exhibit for these enzymes. ebi.ac.uknih.gov

Interactions of this compound with Coagulation and Fibrinolytic System Components

This compound, particularly in its modified form as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), is a potent and highly specific modulator of the coagulation system. nih.gov Its primary target is thrombin, a key serine protease that catalyzes the final step of the coagulation cascade—the conversion of fibrinogen to fibrin. caymanchem.com PPACK acts as an irreversible inhibitor by binding with high affinity to the active site of thrombin (Ki = 0.24 nM). caymanchem.com The chloromethyl ketone moiety forms a covalent bond with the active site histidine residue (His57), thereby permanently inactivating the enzyme. nih.gov This potent anti-thrombin activity makes PPACK an effective anticoagulant. nih.govcaymanchem.com

The interaction is not limited to thrombin. Derivatives of the Pro-Phe-Arg sequence have also been shown to inhibit other critical serine proteases in the coagulation pathway, including coagulation Factor XII and plasma kallikrein, which are involved in the contact activation (intrinsic) pathway. nih.govmedchemexpress.com

In the context of the fibrinolytic system, which is responsible for dissolving blood clots, this compound derivatives also demonstrate significant interactions. The fibrinolytic system's central enzyme, plasmin, is generated from plasminogen by tissue-type plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). nih.govbohrium.com Studies have shown that PPACK can inhibit t-PA, thereby preventing the activation of plasminogen to plasmin. nih.gov This inhibition protects fibrinogen and other components from degradation in blood samples collected during thrombolytic therapy, highlighting its interaction with a key enzyme of the fibrinolytic cascade. nih.gov

Table 1: Interactions of this compound Derivatives with Coagulation and Fibrinolytic System Components
Enzyme TargetSystemEffect of InteractionReference
ThrombinCoagulation (Common Pathway)Irreversible inhibition, potent anticoagulant effect. nih.govnih.govcaymanchem.com
Factor XII (Hageman Factor)Coagulation (Intrinsic Pathway)Inhibition of activity. nih.govmedchemexpress.com
Plasma KallikreinCoagulation (Intrinsic Pathway)Inhibition of activity. medchemexpress.com
Tissue-type Plasminogen Activator (t-PA)Fibrinolytic SystemInhibition, preventing plasminogen activation. nih.gov

Role of this compound in Complement Pathway Modulation

The complement system, a cornerstone of innate immunity, can be activated through classical, lectin, and alternative pathways. Research has revealed a crossover point between the coagulation and complement systems, where components of the contact system can trigger complement activation. Specifically, a fragment of activated Hageman factor (Factor XII), known as HFf, can activate the classical pathway of complement. nih.gov

The enzymatic activity of Hageman factor fragment (HFf) is crucial for its ability to activate the complement system. Studies have demonstrated that this activation can be completely prevented by treating HFf with an active site-directed inhibitor, H-D-proline-phenylalanine-arginine chloromethyl ketone. nih.gov By binding to the active site of HFf, this this compound analogue blocks its proteolytic function, thereby neutralizing its ability to initiate the complement cascade. This finding directly implicates the serine protease activity of HFf in complement activation and shows that it can be effectively modulated by this specific peptide inhibitor. nih.gov

The mechanism by which HFf activates the classical complement pathway involves a direct interaction with the first component of complement, C1. nih.gov The C1 complex consists of a recognition molecule, C1q, and a protease complex, C1r2s2. frontiersin.org Incubation of purified C1 with HFf leads to the activation of the C1r and C1s proteases, which is physically indicated by the dissociation of the C1 subunits. nih.gov

The inhibitory action of H-D-proline-phenylalanine-arginine chloromethyl ketone on HFf directly prevents these downstream events. By blocking the enzymatic activity of HFf, the inhibitor prevents the HFf-dependent activation of C1. nih.gov Consequently, the proteolytic activation of C1r and C1s does not occur, and the C1 complex remains intact, without subunit dissociation. This demonstrates a clear modulatory role for this compound derivatives in the complement pathway by inhibiting an upstream activator. nih.gov

Table 2: Modulation of the Complement Pathway by this compound Chloromethyl Ketone
ComponentActionEffect of InhibitorReference
Hageman Factor Fragment (HFf)Activates C1 complexInhibited by this compound chloromethyl ketone. nih.gov
C1 ComplexActivated by HFfActivation is prevented. nih.gov
C1 Subunits (C1r, C1s)Dissociate upon activationDissociation is prevented. nih.gov

Other Enzyme System Interactions of this compound

The interaction of this compound with the matrix metalloproteinase (MMP) system appears to be indirect, mediated through its potent inhibition of upstream serine proteases. Progelatinase A (proMMP-2) is a zymogen that requires proteolytic processing to become an active gelatinase capable of degrading extracellular matrix components like type IV collagen. nih.govahajournals.org

Several studies have established that the serine protease thrombin can induce the activation of progelatinase A in various cell types, including vascular endothelial and smooth muscle cells. nih.govahajournals.org This activation process is dependent on the proteolytic activity of thrombin. nih.gov Since D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a highly specific and irreversible inhibitor of thrombin's proteolytic site, it can effectively abolish the thrombin-mediated activation of progelatinase A. caymanchem.comnih.gov Therefore, this compound modulates the activity of the MMP system not by direct interaction with MMPs, but by inhibiting a key activator enzyme, thereby preventing the conversion of proMMP-2 to its active form. This provides a clear example of a regulatory link between the coagulation cascade and matrix remodeling processes. ahajournals.org

Investigation of Proteasome Modulation by Proline- and Arginine-Rich Peptides

The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a vital role in cellular physiology. nih.gov The modulation of this system, particularly the 20S proteasome, by peptides rich in proline and arginine residues has been a subject of significant investigation. These peptides can act as allosteric modulators, either inhibiting or activating the proteasome's activity. nih.govacs.orgnih.govosti.gov

Research has demonstrated that proline- and arginine-rich peptides can serve as a flexible scaffold for developing potent allosteric modulators of the human 20S proteasome (h20S). acs.orgnih.govosti.gov For instance, a proline- and arginine-rich peptide, PR11, has been identified as an allosteric inhibitor of the 20S proteasome. nih.govacs.orgnih.govosti.gov Modifications to the sequence of such peptides, particularly at the C-terminus, can dramatically alter their effect on proteasome activity. nih.govacs.orgnih.govosti.gov

Studies have shown that introducing specific motifs, such as HbYX, RYX, or RHbX (where Hb is a hydrophobic moiety, Y is tyrosine, and X is any residue), can convert an inhibitory peptide into a strong activator. nih.govacs.orgnih.govosti.gov For example, the presence of an aromatic penultimate hydrophobic residue tends to result in inhibitory potency, while the HbYX motif can lead to strong activation. nih.govacs.orgnih.gov These activators have been shown to stimulate the 20S proteasome to degrade protein substrates like α-synuclein and enolase in vitro and have also demonstrated activity in cultured fibroblasts. nih.govacs.orgnih.govosti.gov

The mechanism of this modulation involves the binding of these peptides to a pocket on the outer face of the proteasome, far from the active sites, which is also utilized by natural activators. nih.govacs.orgnih.govosti.gov This allosteric binding influences the conformational dynamics of the proteasome and affects the opening of the substrate entry pore. nih.govacs.orgnih.govosti.gov The shortest functional sequence derived from a natural proline- and arginine-rich antibacterial peptide, PR39, that still exhibited an allosteric inhibitory effect was found to be the N-terminal eleven residues, which crucially contained three N-terminal arginines. researchgate.net

Furthermore, dipeptide repeats of proline-arginine (polyPR) have been shown to directly associate with proteasomes, leading to reduced proteasome activity and inhibition of substrate degradation. nih.gov This interaction has been implicated in the pathology of C9orf72-expanded amyotrophic lateral sclerosis (ALS). nih.gov

The following table summarizes the effects of different modifications on proline- and arginine-rich peptides on proteasome activity.

Peptide ModificationEffect on 20S Proteasome ActivityReference
Unmodified PR11Allosteric Inhibition nih.govacs.orgnih.govosti.gov
C-terminal HbYX motifStrong Activation nih.govacs.orgnih.govosti.gov
Aromatic penultimate Hb residueImproved Inhibitory Potency nih.govacs.orgnih.gov
N-terminal eleven residues of PR39Allosteric Inhibition researchgate.net
Poly-proline-arginine (polyPR)Inhibition of Activity nih.gov

Stability and Interactions of this compound in Biological Fluids and Components

The stability and interaction of peptides in biological fluids are critical determinants of their physiological activity and pharmacokinetic profile. While direct studies on the stability of this compound are limited, insights can be drawn from studies on related compounds and the constituent amino acids.

A study on the synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine nitrile, a structurally similar tripeptide, provides valuable pharmacokinetic data. nih.gov Following intravenous injection, this compound exhibited a biological half-life of approximately 12 minutes in rats. nih.gov This suggests that a peptide with a this compound backbone may be subject to relatively rapid clearance from the bloodstream. The same study indicated that biliary excretion is a significant route of elimination, with 31% of the dose being excreted in the bile within 240 minutes. nih.gov Measurable plasma levels were maintained for up to 5 hours after subcutaneous injection, but oral or intraduodenal administration did not result in effective plasma concentrations, indicating poor oral bioavailability. nih.gov

The arginine residue in this compound is likely to influence its interactions within biological systems. Arginine itself is known to affect the stability of proteins, with studies showing it can increase the stability of solutions of proteins like hen egg-white lysozyme. nih.gov It has been suggested that arginine molecules can self-associate and interact with arginine residues on protein surfaces, thereby preventing protein aggregation. nih.gov However, chronically high intake of arginine has been shown to alter the plasma concentrations of other amino acids in rats, increasing urea, creatinine, and ornithine levels while decreasing most others. mdpi.com

In the context of blood, L-arginine is a crucial substrate for nitric oxide synthase in endothelial cells, leading to the production of nitric oxide, a key regulator of vascular tone and blood pressure. mdpi.com This suggests that an arginine-containing peptide could potentially interact with components of the vascular system.

The following table summarizes the pharmacokinetic parameters of the related compound D-phenylalanyl-L-prolyl-L-arginine nitrile.

Pharmacokinetic ParameterValueSpeciesReference
Biological Half-life (i.v.)~12 minutesRat nih.gov
Biliary Excretion (240 min)31% of doseRat nih.gov
Oral BioavailabilityIneffective plasma levelsRat nih.gov

Molecular Mechanisms of Biological Activity of Phenylalanyl Prolyl Arginine

Cellular Signaling Pathway Modulation Mediated by Phenylalanyl-prolyl-arginine through Enzyme Inhibition

The biological activity of this compound and its related compounds is primarily centered on their function as enzyme inhibitors. While the core structure can be modified to target different enzymes, derivatives of this compound are well-documented as potent inhibitors of serine proteases, most notably thrombin, a key enzyme in the coagulation cascade. The nitrile derivative, in particular, has been studied for its anticoagulant effects.

In a broader context of cellular signaling, the inhibition of proteases like calpains has profound effects on numerous pathways. Calpains are calcium-dependent cysteine proteases that play a role in cytoskeletal remodeling, signal transduction, and cell cycle progression scbt.comqiagen.com. While direct inhibition of calpain by this compound itself is not established, understanding the impact of calpain inhibition provides a framework for how protease inhibitors can modulate cellular signaling. Calpain inhibitors can influence signaling pathways by preventing the cleavage of key protein substrates, which can alter their activity, localization, or stability scbt.com.

Influence on Cellular Processes Affected by this compound Targeted Enzymes

The enzymatic inhibition mediated by compounds like this compound derivatives can have significant downstream effects on various cellular processes. The specific processes affected are dependent on the enzyme being targeted.

Calpain activity is integral to cell motility. It facilitates the disassembly of focal adhesions, which are crucial for cell migration, through the cleavage of proteins such as focal adhesion kinase (FAK), paxillin, and talin nih.gov. Inhibition of calpain attenuates this process, leading to a reduction in cell migration nih.gov. Specifically, µ-calpain is active at the leading edge of migrating cells, cleaving proteins like talin and ezrin to allow for the release and formation of new adhesions, while m-calpain functions at the trailing edge to cleave integrins qiagen.com.

Calpain also plays a role in the regulation of the cell cycle. It can promote the progression of cells through the G1 phase by inducing the hyperphosphorylation of the retinoblastoma protein (pRb) and increasing the levels of cell cycle proteins such as cyclins D and A, and cyclin-dependent kinase 2 (CDK2) qiagen.comnih.gov. Furthermore, calpain can cleave p27 (KIP1), an inhibitor of CDK2 qiagen.com. Consequently, inhibition of calpain can lead to cell cycle arrest.

Table 1: Key Calpain Substrates in Cell Motility and Cell Cycle Regulation

Substrate Cellular Function Effect of Calpain Cleavage
Talin Links integrins to the actin cytoskeleton Disassembly of focal adhesions, promoting cell motility qiagen.comnih.gov
Paxillin Scaffolding protein in focal adhesions Regulation of focal adhesion dynamics nih.gov
Focal Adhesion Kinase (FAK) Signaling protein in focal adhesions Disassembly of focal adhesions and initiation of cell motility nih.gov
Integrins Cell adhesion molecules Detachment of the cell's trailing edge during migration qiagen.com
Retinoblastoma protein (pRb) Tumor suppressor, cell cycle regulator Hyperphosphorylation, promoting G1/S phase transition qiagen.comnih.gov

The modulation of calpain activity has a significant impact on cell proliferation, differentiation, and survival. Inhibition of calpain has been shown to attenuate the proliferation of various cell types, including preosteoblasts and cancer cells nih.gov. This is often linked to its effects on cell cycle progression nih.gov. For instance, silencing the calpain 2 isoform can lead to a reduction in breast carcinoma cell proliferation by affecting the Akt-FoxO-p27Kip1 signaling pathway nih.gov.

Calpain activity is also involved in cellular differentiation. For example, specific disruption of a calpain subunit can result in impaired proliferation and differentiation of osteoblastic cells nih.gov. Conversely, in some contexts, calpain inhibition can promote differentiation.

The role of calpain in cell survival is complex and can be cell-type dependent. In skeletal muscle satellite cells, depletion of calpain 1 has been shown to reduce viability and proliferation by enhancing the expression of pro-apoptotic genes nih.gov. In contrast, in some cancer cell lines, calpain contributes to resistance to chemotherapeutic agents, and its inhibition can increase the sensitivity of tumor cells to treatment.

Regulation of Enzymatic Cascades by this compound (e.g., Coagulation Cascade)

A primary and well-established biological activity of this compound derivatives, particularly D-phenylalanyl-L-prolyl-L-arginine nitrile, is the inhibition of the coagulation cascade nih.govnih.gov. This is achieved through the direct inhibition of thrombin, a crucial serine protease that acts at the final stage of the coagulation cascade to convert fibrinogen to fibrin (B1330869), leading to the formation of a blood clot nih.gov.

The synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine nitrile has demonstrated anticoagulant and antithrombotic effects both in laboratory tests and in animal models nih.gov. In human plasma, it causes a concentration-dependent prolongation of coagulation times nih.gov. In animal studies, intravenous infusion of this thrombin inhibitor reduced or prevented the formation of both venous and arterial thrombi nih.gov. This highlights the critical role of thrombin in thrombosis and the therapeutic potential of its inhibitors.

Table 2: Effects of D-phenylalanyl-L-prolyl-L-arginine nitrile on Coagulation Parameters

Coagulation Assay Effect of D-phenylalanyl-L-prolyl-L-arginine nitrile
Thrombin Time (TT) Prolonged nih.gov
Activated Partial Thromboplastin Time (aPTT) Prolonged nih.gov
Prothrombin Time (PT) Prolonged nih.gov

Biological Activity and Cellular Effects of Phenylalanyl Prolyl Arginine in Vitro/ex Vivo Studies

Anticoagulant Activity of Phenylalanyl-prolyl-arginine Derivatives in Diverse Biological Systems

Derivatives of this compound have been identified as potent anticoagulants, primarily through their action as selective thrombin inhibitors. One of the most extensively studied derivatives is D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK. This compound has been evaluated as an alternative anticoagulant to heparin for various hematological analyses. ashpublications.org Another synthetic thrombin inhibitor, D-phenylalanyl-L-prolyl-L-arginine nitrile, has also been noted for its effects on coagulation parameters. immusmol.com

These derivatives function by specifically targeting and inhibiting thrombin, a key enzyme in the coagulation cascade. This targeted inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of a blood clot. The anticoagulant effects have been observed in various biological systems, including human plasma and whole blood.

Comparative Efficacy of this compound Analogs in Plasma versus Whole Blood

The efficacy of this compound analogs as anticoagulants can differ depending on the biological medium. A notable example is the comparison between PPACK and lithium heparin for blood gas and electrolyte analyses. In initial studies using serum, lithium heparin was found to introduce a negative proportional bias for ionized calcium (iCa) concentration. In contrast, no such bias was detected with increasing concentrations of PPACK. ashpublications.org

When tested in whole blood, PPACK demonstrated ideal, bias-free properties for the analysis of blood gases, electrolytes, and ionized calcium. Specifically, whole blood anticoagulated with lithium heparin showed a consistent bias for ionized calcium when compared to a non-anticoagulated control. Conversely, no such bias was observed in whole blood treated with PPACK. ashpublications.org This highlights the superior performance of this this compound derivative in maintaining the integrity of whole blood samples for certain diagnostic tests.

Table 1: Comparative Bias of Anticoagulants on Ionized Calcium (iCa) Levels

Anticoagulant Biological Medium Observed Bias in iCa Concentration
Lithium Heparin Serum Negative proportional bias (-0.02 mmol/L per 33 kIU/L)
PPACK Serum No bias detected
Lithium Heparin Whole Blood Consistent -0.06 +/- 0.01 mmol/L bias

Effects on Platelet Activation by this compound Derivatives

The arginine component of this compound is crucial for its interaction with platelets. Arginine-containing peptides and their mimetics have been shown to inhibit platelet aggregation. These compounds can interfere with the binding of fibrinogen to the platelet glycoprotein (B1211001) IIb/IIIa receptor, a critical step in the final common pathway of platelet aggregation.

For instance, a mimetic of the tetrapeptide arginine-glycine-aspartic acid-phenylalanine has demonstrated significant inhibition of both impedance and optical aggregation in whole blood and platelet-rich plasma across different species. This suggests that compounds containing the arginine-phenylalanine motif can effectively block platelet activation and subsequent thrombus formation.

Cellular Protection Mechanisms Induced by this compound (e.g., against excessive calpain activation)

The arginine residue within the this compound sequence may also play a role in cellular protection by modulating the activity of certain enzymes, such as calpains. Calpains are a family of calcium-dependent proteases, and their excessive activation can lead to cellular damage. nih.govfrontiersin.org

Studies involving L-arginine, a precursor to nitric oxide, have shown that it can attenuate eccentric contraction-induced force deficit and the autolysis of calpain-1. nih.gov This protective effect is mediated through the S-nitrosylation of calpain-1, which decreases its activity. nih.gov This suggests that this compound, by virtue of its arginine component, could potentially contribute to cellular protection by mitigating excessive calpain-mediated proteolysis.

Modulation of Proteolytic Processes in Cellular Models by this compound Compounds

Building on the concept of calpain inhibition, this compound compounds can be seen as modulators of proteolytic processes within cellular models. Calpains are involved in the limited proteolysis of numerous structural and regulatory proteins. nih.gov By inhibiting calpain activation, as suggested by studies on L-arginine, these compounds can prevent the unwanted degradation of key cellular proteins. nih.gov

For example, L-arginine has been shown to completely inhibit the proteolysis of the ryanodine (B192298) receptor (RyR) and dihydropyridine (B1217469) receptor (DHPR) that is induced by eccentric contractions. nih.gov This indicates that the arginine moiety can protect crucial proteins involved in calcium signaling from proteolytic degradation. This modulation of proteolytic activity is a key aspect of the cellular effects of arginine-containing compounds.

Immunological Applications Utilizing this compound Derivatives (e.g., Active Site-Specific Immunoassays)

A significant immunological application of this compound derivatives is in the development of active site-specific immunoassays. These assays are designed to quantify the mass of a specific active enzyme in a biological sample. A specialized derivative, biotinyl-epsilon-aminocaproyl-phenylalanylprolylarginyl chloromethylketone, has been instrumental in this regard. ashpublications.org

This reagent works by reacting specifically and quantitatively with the active site histidine of serine proteases that have an S-1 arginine subsite. This reaction leads to the inactivation of the enzyme and labels it with a biotin (B1667282) moiety. The biotinylated, inactivated enzyme can then be quantified using immunoassay techniques that employ avidin-biotin binding technology. ashpublications.org This method has been successfully used to develop assays for several proteases involved in coagulation and fibrinolysis, including thrombin, plasmin, factor Xa, and activated protein C, with the ability to measure protease concentrations at levels as low as 50 pmol/L. ashpublications.org

Table 2: Mentioned Compound Names

Compound Name
This compound
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)
D-phenylalanyl-L-prolyl-L-arginine nitrile
L-arginine
Heparin
Lithium heparin
biotinyl-epsilon-aminocaproyl-phenylalanylprolylarginyl chloromethylketone
arginine-glycine-aspartic acid-phenylalanine
Thrombin
Plasmin
Factor Xa

Advanced Research Methodologies and Analytical Techniques for Phenylalanyl Prolyl Arginine Studies

Spectroscopic Techniques for Phenylalanyl-prolyl-arginine Analysis (e.g., NMR for Binding, CD for Conformation)

Spectroscopic techniques are fundamental in characterizing the structural and dynamic properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the three-dimensional structure of the peptide in solution and to study its interactions with biological macromolecules, such as enzymes or receptors. By monitoring changes in the chemical shifts of atomic nuclei upon binding, researchers can identify the specific amino acid residues of this compound involved in the interaction. nih.gov For instance, 1H NMR can be used to observe the binding of the phenylalanine and arginine residues to macromolecules in complex biological fluids like blood plasma. nih.gov Advanced NMR techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy, provide detailed insights into the binding epitope and the conformation of the peptide when bound to its target.

Circular Dichroism (CD) Spectroscopy is employed to investigate the secondary structure and conformational changes of this compound. nih.gov Peptides and proteins with chiral centers absorb left and right circularly polarized light differently, and this differential absorption provides information about their conformation. nih.gov CD spectra can reveal whether the peptide adopts a random coil, beta-sheet, or helical conformation in different solvent conditions or upon binding to a target molecule. researchgate.net For example, a characteristic negative band around 220 nm in a CD spectrum would suggest the presence of a β-sheet structure. researchgate.net

Table 1: Application of Spectroscopic Techniques to this compound Analysis

TechniqueApplication for this compoundKey Information Obtained
NMR Spectroscopy Studying binding interactions with target proteins.Identification of binding site residues, determination of binding affinity, characterization of bound conformation.
Circular Dichroism Analyzing the secondary structure and conformational changes.Determination of conformational elements (e.g., β-sheets, random coils) in various environments.

X-ray Crystallography for Ligand-Enzyme Complex Analysis involving this compound

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules, including peptide-protein complexes. nih.gov This technique provides an atomic-level picture of how this compound binds to its enzyme or receptor target.

The process involves co-crystallizing the peptide with its target protein. These crystals are then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in the complex can be determined. nih.gov This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of this compound. Such detailed structural information is critical for structure-based drug design, allowing for the rational optimization of the peptide's structure to improve its binding affinity and selectivity. nih.gov

Biochemical Assays for Enzyme Activity and Inhibition by this compound

Biochemical assays are essential for quantifying the biological activity of this compound, particularly its ability to inhibit enzyme activity. These assays typically use synthetic substrates that release a chromogenic or fluorogenic product upon enzymatic cleavage.

For enzymes like carboxypeptidases, which may be targets for arginine-containing peptides, a synthetic substrate such as anisylazoformyl-arginine can be used. researchgate.net The enzymatic hydrolysis of this substrate can be monitored spectrophotometrically. When this compound is introduced as a potential inhibitor, a decrease in the rate of product formation indicates inhibitory activity. From this data, key kinetic parameters like the inhibition constant (Ki) can be determined, which provides a quantitative measure of the inhibitor's potency.

Table 2: Example of a Biochemical Assay for this compound

Assay ComponentDescriptionPurpose
Enzyme e.g., Carboxypeptidase BThe biological target of the inhibitor.
Synthetic Substrate e.g., Anisylazoformyl-arginineA molecule that the enzyme cleaves to produce a detectable signal.
Inhibitor This compoundThe compound being tested for its ability to block enzyme activity.
Detection Method SpectrophotometryMeasures the change in absorbance of light as the substrate is converted to product.

Mass Spectrometry for this compound Peptide Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification, quantification, and structural characterization of peptides like this compound. nih.gov Coupled with liquid chromatography (LC-MS), it allows for the analysis of the peptide in complex mixtures. researchgate.net

In a typical LC-MS experiment, the peptide is first ionized, and then its mass-to-charge ratio (m/z) is measured. This provides an accurate determination of the peptide's molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the resulting fragments. This fragmentation pattern provides sequence information, confirming the identity of this compound. Quantitative mass spectrometry can be used to measure the concentration of the peptide in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies. eurekalert.org

Computational Chemistry and Molecular Docking Simulations in this compound Research

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. nih.gov Molecular docking simulations place the peptide into the binding site of a protein and calculate the most likely binding conformation and affinity. nih.gov

These simulations use scoring functions to estimate the free energy of binding, allowing for the ranking of different peptide derivatives and the prediction of their potency. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. Molecular dynamics simulations can further be used to study the stability of the peptide-protein complex over time and to understand the dynamic nature of the binding interaction.

Microfluidic and High-Throughput Screening Methods for this compound Derivatives

Microfluidic and high-throughput screening (HTS) platforms are used to rapidly test large libraries of chemical compounds for biological activity. d-nb.info These technologies are particularly useful for screening derivatives of this compound to identify molecules with improved properties, such as higher potency or better selectivity.

Microfluidic devices, or "lab-on-a-chip" systems, allow for the automation of biological assays in very small volumes, reducing reagent consumption and increasing throughput. nih.govnih.gov Droplet-based microfluidics can be used to encapsulate single cells or biochemical reactions in picoliter-sized droplets, enabling millions of individual experiments to be performed in a short amount of time. mdpi.com These HTS methods can be applied to screen for this compound derivatives that inhibit a particular enzyme or elicit a specific cellular response. researchgate.net

In Vitro Cell Culture Models for Assessing Biological Responses to this compound

In vitro cell culture models provide a crucial platform for evaluating the biological effects of this compound in a controlled environment that mimics physiological conditions. These models allow researchers to study the cellular mechanisms of action and to assess the peptide's effects on cell signaling, proliferation, and other cellular processes.

For example, cells can be treated with varying concentrations of this compound, and subsequent changes in gene expression or protein activity can be measured using techniques like qRT-PCR and Western blotting. kent.ac.uk The production of signaling molecules, such as nitric oxide, can also be quantified. kent.ac.uk These cell-based assays provide valuable information on the biological activity of the peptide and help to bridge the gap between biochemical assays and in vivo studies.

Comparative Studies and Analog Development of Phenylalanyl Prolyl Arginine

Comparative Analysis of Different Phenylalanyl-prolyl-arginine Derivatives (e.g., Nitrile vs. Chloromethyl Ketone vs. Aldehyde)

The C-terminus of the this compound peptide has been a primary target for modification to achieve potent and specific inhibition of thrombin. The introduction of different reactive groups, such as nitrile, chloromethyl ketone, and aldehyde, at this position has profound effects on the inhibitor's mechanism of action, potency, and selectivity.

This compound Nitrile is a synthetic tripeptide that acts as a thrombin inhibitor. Studies have demonstrated its anticoagulant and antithrombotic effects both in laboratory settings and in living organisms nih.gov. In human plasma, it causes a dose-dependent increase in coagulation times nih.gov. The biological half-life of this nitrile derivative after intravenous injection is approximately 12 minutes nih.gov.

This compound Chloromethyl Ketone (PPACK) is a well-characterized irreversible inhibitor of thrombin nih.gov. It forms a covalent bond with the active site serine residue of thrombin, leading to its inactivation. This irreversible nature results in potent and sustained inhibition of thrombin's activity.

This compound Aldehyde (Arginal) derivatives are also potent thrombin inhibitors. Research on tripeptide arginals has clarified the contribution of each amino acid residue toward the potent and selective inhibition of thrombin nih.gov. These compounds are known to form a reversible covalent bond with the active site serine of thrombin.

The following table provides a comparative overview of these three key derivatives:

DerivativeMechanism of ActionPotencySelectivity
Nitrile Competitive inhibitorModerateGood
Chloromethyl Ketone Irreversible covalent inhibitorHighHigh
Aldehyde (Arginal) Reversible covalent inhibitorHighVariable

Development of Modified this compound Analogs with Enhanced Specificity or Stability

The development of modified this compound analogs has been driven by the need to improve their pharmacological properties, particularly specificity and metabolic stability. Enhanced specificity for thrombin over other related serine proteases is crucial to minimize off-target effects. Increased stability against enzymatic degradation in plasma is essential for prolonging the therapeutic window.

Researchers have explored various strategies to achieve these goals. One approach involves the introduction of conformational constraints within the peptide backbone. For example, substituting the proline residue with a more rigid cyclic amino acid can pre-organize the peptide into a conformation that is optimal for binding to thrombin's active site, thereby increasing affinity and specificity nih.gov. Similarly, modifications at the P3 position (phenylalanine) have been shown to significantly influence selectivity nih.gov. Introducing non-natural or sterically hindered amino acids at this position can prevent the analog from binding effectively to the active sites of other proteases.

Efforts to enhance stability often focus on modifying peptide bonds that are susceptible to cleavage by peptidases. The use of D-amino acids in place of the natural L-amino acids can render the peptide resistant to degradation. Furthermore, N-methylation of the peptide backbone is another strategy to improve stability.

Structural Modifications of this compound and Their Impact on Biological Activity

The biological activity of this compound-based inhibitors is highly sensitive to structural modifications at each of the three amino acid positions (P3-P2-P1).

P1 Position (Arginine): The basic guanidino group of arginine is critical for anchoring the inhibitor to the S1 specificity pocket of thrombin, which contains an aspartic acid residue. Modifications to the arginine side chain can have a dramatic impact on inhibitory activity. For instance, deletion of the P1 arginine residue in a related antithrombin variant completely abolished its inhibitory activity nih.govscilit.com. However, subtle modifications, such as the synthesis of arginine analogs with altered chain length or rigidity, have been explored to fine-tune binding affinity and selectivity researchgate.net.

P2 Position (Proline): The proline residue plays a crucial role in inducing a specific bend in the peptide backbone, which is essential for proper orientation of the P1 and P3 residues within the thrombin active site. The conformational rigidity of the pyrrolidine (B122466) ring of proline is a key determinant of potency. Studies have shown that analogs with a more flexible pipecolinic acid at the P2 site are significantly less potent than those with a more constrained azetidine ring nih.gov.

P3 Position (Phenylalanine): The P3 phenylalanine residue interacts with a hydrophobic pocket on the surface of thrombin. Modifications at this position are critical for enhancing selectivity. The introduction of alpha-alkylphenylglycine residues at the P3 position has been shown to lead to substantial improvements in selectivity for thrombin over other proteases like plasmin nih.gov.

The following table summarizes the impact of structural modifications at each position:

PositionKey ResidueRole in BindingImpact of Modification
P1 ArginineAnchors to S1 pocket via electrostatic interactionsCritical for affinity; modifications can abolish or modulate activity.
P2 ProlineInduces necessary backbone conformationAffects potency; conformational constraints are crucial.
P3 PhenylalanineInteracts with hydrophobic pocketInfluences selectivity; modifications can enhance specificity.

Exploration of Peptide Mimics and Non-Peptide Inhibitors Exhibiting Similar Mechanisms to this compound

The fundamental interactions of this compound with thrombin have guided the design of both peptide mimics and non-peptide inhibitors. The goal is to replicate the key binding features of the tripeptide in a smaller, more drug-like molecule that may offer advantages in terms of oral bioavailability and metabolic stability.

Peptide Mimics: These are molecules that retain some peptide character but incorporate non-natural amino acids or modified backbones to improve their properties. For example, guanidino-proline derivatives have been developed as rigid arginine mimics to study the topographic importance of the guanidinium (B1211019) group for receptor interaction iris-biotech.de. The development of such mimics allows for a systematic exploration of the structure-activity relationships that govern thrombin inhibition.

Non-Peptide Inhibitors: The design of non-peptide inhibitors often starts from the X-ray crystal structure of this compound or its analogs complexed with thrombin. This structural information allows for the identification of key pharmacophore elements that can be incorporated into a non-peptidic scaffold. For instance, based on the structure of a peptide-like thrombin inhibitor, a new class of non-peptidic inhibitors was designed using a 1,2,5-trisubstituted benzimidazole as the central scaffold bohrium.com. These small molecules can mimic the binding interactions of the original peptide, such as the insertion of a basic group into the S1 pocket and hydrophobic interactions at the P3 site, while offering improved pharmacokinetic profiles. Direct thrombin inhibitors (DTIs) can bind directly to thrombin without the need for a cofactor and can inhibit both soluble and fibrin-bound thrombin nih.gov.

The exploration of these mimics and non-peptide inhibitors represents a significant effort in the development of novel anticoagulants that build upon the foundational understanding of how this compound interacts with its target enzyme, thrombin nih.govmlo-online.com.

Future Research Directions in Phenylalanyl Prolyl Arginine Peptide Science

Elucidating Novel Molecular Targets and Interaction Partners for Phenylalanyl-prolyl-arginine

Future research will likely focus on expanding the known interactome of this compound. While thrombin is a well-established target, the identification of novel binding partners is crucial for understanding the full spectrum of the peptide's biological activities.

Key Research Thrusts:

Proteomic Approaches: Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), can be employed to identify proteins that interact with immobilized this compound or its analogs. nih.govplos.org This can reveal previously unknown cellular binding partners.

Computational Screening: In silico methods, including molecular docking and virtual screening, are powerful tools for predicting potential protein targets. rsc.org By screening large protein databases, researchers can identify proteins with binding pockets that can accommodate the this compound structure.

Chemical Proteomics: The use of chemically modified this compound probes, for instance, those incorporating photoreactive cross-linkers or bio-orthogonal handles, will enable the in situ capture and subsequent identification of interacting proteins from complex biological samples.

A primary and well-documented molecular target for this compound and its analogs is the enzyme thrombin , a key serine protease in the coagulation cascade. The this compound sequence mimics a cleavage site in fibrinogen, allowing it to bind to the active site of thrombin. ashpublications.orgnih.gov Derivatives such as D-Phe-Pro-Arg-chloromethylketone (PPACK) act as irreversible inhibitors of thrombin. nih.gov

Table 1: Known and Potential Molecular Targets for this compound

Target ProteinInteraction TypeSignificance
ThrombinCompetitive InhibitionAnticoagulant effects
Other Serine ProteasesPotential InhibitionExploration of broader therapeutic applications
Novel Receptors/EnzymesTo be determinedUncovering new biological roles

Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of novel and complex analogs of this compound is fundamental to exploring its structure-activity relationships and developing more potent and selective therapeutic agents. Future efforts will concentrate on innovative synthetic methodologies that allow for greater molecular diversity and complexity.

Key Synthetic Strategies:

Solid-Phase Peptide Synthesis (SPPS): SPPS will continue to be a cornerstone for the synthesis of this compound analogs, with ongoing advancements aimed at improving efficiency and enabling the incorporation of unnatural amino acids and post-translational modifications. scispace.commdpi.com

Chemoenzymatic Synthesis: The use of enzymes in combination with chemical synthesis offers a powerful approach for the stereoselective synthesis of complex peptide analogs. nih.gov

Click Chemistry: This versatile and efficient ligation chemistry can be employed to conjugate this compound to other molecules, such as imaging agents or drug delivery systems. nih.gov

Synthesis of Arginine Analogs: The development of novel synthetic routes for arginine mimetics will be crucial for creating this compound analogs with altered basicity, lipophilicity, and conformational properties. nih.govresearchgate.net

Table 2: Emerging Synthetic Approaches for this compound Analogs

Synthetic StrategyAdvantagesPotential Applications
Microwave-Assisted SPPSReduced reaction times, improved yieldsRapid synthesis of peptide libraries
Flow ChemistryPrecise control, scalabilityLarge-scale production of analogs
Native Chemical LigationSynthesis of larger, more complex peptidesDevelopment of sophisticated peptide conjugates

Biophysical Characterization of this compound Peptide-Target Interactions

A deep understanding of the binding kinetics, thermodynamics, and structural basis of this compound's interactions with its targets is essential for rational drug design. Future research will leverage a suite of advanced biophysical techniques to dissect these interactions with high precision.

Key Biophysical Techniques:

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of binding kinetics, providing valuable data on association and dissociation rate constants. nih.govspringernature.comnih.gov This can be used to quantify the affinity of different this compound analogs for their targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information on this compound and its complexes with target proteins in solution, revealing details of the binding interface.

Mass Spectrometry (MS): Advanced MS techniques, such as native MS and hydrogen-deuterium exchange MS, can provide insights into the stoichiometry, conformation, and dynamics of peptide-protein complexes.

Table 3: Biophysical Methods for Characterizing Peptide-Target Interactions

TechniqueInformation ObtainedRelevance to Phe-Pro-Arg Research
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (ka, kd)Quantifying the potency of analogs
Isothermal Titration Calorimetry (ITC)Thermodynamics (ΔH, ΔS, ΔG)Understanding the driving forces of binding
NMR Spectroscopy3D structure, binding site mappingGuiding structure-based drug design
Mass Spectrometry (MS)Stoichiometry, conformational changesValidating binding and characterizing complexes

Integration of this compound Research with Systems Biology Approaches

To fully comprehend the physiological and pathological roles of this compound, it is imperative to move beyond single-target investigations and adopt a systems-level perspective. Integrating data from various "omics" platforms will provide a more holistic understanding of the peptide's effects.

Key Systems Biology Approaches:

Metabolomics: By analyzing the global metabolic changes in cells or organisms upon treatment with this compound, researchers can identify perturbed metabolic pathways and gain insights into the peptide's mechanism of action. nih.govnih.govnih.gov Studies on the metabolism of the constituent amino acids, phenylalanine and arginine, can provide a foundation for this work. researchgate.netmdpi.comnih.gov

Transcriptomics: Measuring changes in gene expression in response to this compound can reveal the downstream signaling pathways and cellular processes that are modulated by the peptide. nih.gov

Integrative Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics will enable the construction of comprehensive network models that describe the multifaceted effects of this compound. nih.govnih.gov

Methodological Innovations in this compound Peptide Research

The advancement of research on this compound is intrinsically linked to the development of novel and more powerful research tools and methodologies.

Key Methodological Innovations:

High-Throughput Screening (HTS): The development of robust and sensitive HTS assays will be crucial for screening large libraries of this compound analogs to identify compounds with desired biological activities. researchgate.netnih.govmetabolicatlas.org

In Vivo Imaging: The development of this compound-based probes, for example, by conjugating the peptide to fluorescent dyes or radioisotopes, will enable the visualization of its distribution and target engagement in living organisms. plos.orgnih.gov

Microfluidic Devices: Microfluidic technologies offer promising platforms for the automated synthesis and analysis of peptides on a miniaturized scale, accelerating the research and development process. rsc.orglcsciences.comresearchgate.netnih.govufluidix.com

Q & A

Q. What computational approaches predict FPR’s interaction with protease targets (e.g., DPP-4)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model FPR binding to DPP-4’s active site. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and competitive inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) .

Q. How to address low reproducibility in FPR’s reported anti-inflammatory effects across cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free pre-treatment) and use primary cells instead of immortalized lines. Measure NF-κB activation via luciferase reporter assays and cytokine secretion (IL-6, TNF-α) via multiplex ELISA. Include a factorial design to test FPR’s synergy with known anti-inflammatory agents .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of FPR in enzyme kinetics?

  • Methodological Answer : Non-linear regression (GraphPad Prism) using the Michaelis-Menten model to calculate Km and Vmax. For inhibition studies, IC50 values should be derived from sigmoidal dose-response curves. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How to validate FPR’s role in signaling pathways using knockdown/knockout models?

  • Methodological Answer : CRISPR-Cas9-mediated knockout of putative receptors (e.g., G-protein-coupled receptors) in HEK293 cells. Validate via Western blot (protein absence) and RT-qPCR (mRNA levels). Measure FPR-induced cAMP or calcium flux using fluorescent reporters (e.g., Fluo-4). Rescue experiments with receptor overexpression confirm specificity .

Ethical & Reporting Standards

Q. How to ensure compliance with NIH guidelines when publishing FPR-related preclinical data?

  • Methodological Answer : Adhere to the ARRIVE 2.0 checklist for animal studies, including randomization, blinding, and sample size justification. Report raw data (e.g., individual animal responses) in supplementary materials. Disclose conflicts of interest and funding sources explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylalanyl-prolyl-arginine
Reactant of Route 2
Phenylalanyl-prolyl-arginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.